molecular formula C10H7F3O4 B2800399 4-(Methoxycarbonyl)-3-(trifluoromethyl)benzoic acid CAS No. 2171921-40-5

4-(Methoxycarbonyl)-3-(trifluoromethyl)benzoic acid

Cat. No.: B2800399
CAS No.: 2171921-40-5
M. Wt: 248.157
InChI Key: PRKSAANDQBPDTD-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)-3-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a methoxycarbonyl group and a trifluoromethyl group attached to a benzoic acid core. The trifluoromethyl group is known for its significant impact on the physical and chemical properties of the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)-3-(trifluoromethyl)benzoic acid typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light . The reaction proceeds through the formation of a trifluoromethyl radical, which then reacts with the aromatic ring to introduce the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

4-(Methoxycarbonyl)-3-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxycarbonyl group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methoxycarbonyl)-3-(trifluoromethyl)benzoic acid is unique due to the presence of both the methoxycarbonyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in the synthesis of compounds with enhanced stability, lipophilicity, and biological activity .

Properties

IUPAC Name

4-methoxycarbonyl-3-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O4/c1-17-9(16)6-3-2-5(8(14)15)4-7(6)10(11,12)13/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKSAANDQBPDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2171921-40-5
Record name 4-(methoxycarbonyl)-3-(trifluoromethyl)benzoic acid
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